molecular formula C5H12LiN B14527589 Lithium [methyl(propyl)amino]methanide CAS No. 62627-77-4

Lithium [methyl(propyl)amino]methanide

Cat. No.: B14527589
CAS No.: 62627-77-4
M. Wt: 93.1 g/mol
InChI Key: AEGKCAVLLQXLMT-UHFFFAOYSA-N
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Description

Lithium [methyl(propyl)amino]methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further bonded to a methyl group, a propyl group, and an amino group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium [methyl(propyl)amino]methanide typically involves the reaction of a halogenated precursor with lithium metal. For instance, a common method is to react methyl(propyl)amino methane with lithium in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous and oxygen-free environments .

Chemical Reactions Analysis

Types of Reactions: Lithium [methyl(propyl)amino]methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lithium [methyl(propyl)amino]methanide has several applications in scientific research:

    Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which lithium [methyl(propyl)amino]methanide exerts its effects involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved often include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Uniqueness: Lithium [methyl(propyl)amino]methanide is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methyl and propyl groups, along with the amino group, allows for a broader range of applications compared to simpler organolithium compounds .

Properties

CAS No.

62627-77-4

Molecular Formula

C5H12LiN

Molecular Weight

93.1 g/mol

IUPAC Name

lithium;N-methanidyl-N-methylpropan-1-amine

InChI

InChI=1S/C5H12N.Li/c1-4-5-6(2)3;/h2,4-5H2,1,3H3;/q-1;+1

InChI Key

AEGKCAVLLQXLMT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCN(C)[CH2-]

Origin of Product

United States

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